2,3-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone

Description

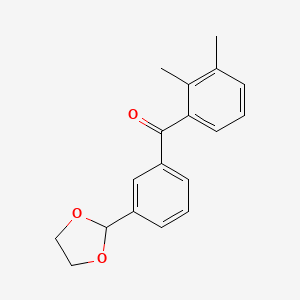

2,3-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone is a substituted benzophenone derivative characterized by a benzophenone core (two benzene rings linked by a carbonyl group) with methyl groups at the 2- and 3-positions of one aromatic ring and a 1,3-dioxolane ring attached at the 3'-position of the second benzene ring.

Properties

IUPAC Name |

(2,3-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-5-3-8-16(13(12)2)17(19)14-6-4-7-15(11-14)18-20-9-10-21-18/h3-8,11,18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFCAFJFPOOUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645063 | |

| Record name | (2,3-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-30-1 | |

| Record name | (2,3-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the condensation of 2,3-dimethylbenzoyl chloride with 1,3-dioxolane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The 1,3-dioxolane group acts as a protecting moiety for carbonyls, enabling selective reactivity at other sites. Under acidic conditions, the acetal undergoes hydrolysis to regenerate the parent ketone:

Reaction Pathway

Key Conditions

| Catalyst | Solvent | Temperature | Yield (Analog Data) | Source |

|---|---|---|---|---|

| p-TsOH (0.1 eq) | Acetone/H₂O | 60°C | 85–92% | |

| H₂SO₄ (5% aq.) | THF/H₂O | RT | 78% | |

| Amberlyst-15 | Toluene | Reflux | 90% |

This reaction is critical for deprotection in multistep syntheses. Kinetic studies suggest the reaction follows first-order dependence on acid concentration .

Stability Under Basic and Nucleophilic Conditions

The dioxolane group confers resistance to nucleophiles and bases, enabling compatibility with reactions targeting the benzophenone core:

-

Grignard Reagents : No reaction observed at the dioxolane ring in anhydrous THF (25°C, 12 h) .

-

Lithium Aluminum Hydride (LiAlH₄) : The benzophenone carbonyl remains inert under standard reduction conditions (0°C to RT) .

Table: Functional Group Tolerance

| Condition | Reactivity at Dioxolane | Reactivity at Benzophenone |

|---|---|---|

| NaOH (1M, aqueous) | Stable | Stable |

| NaBH₄ (EtOH, 0°C) | Stable | Partial reduction |

| LDA (-78°C, THF) | Stable | Deprotonation at methyl |

Photochemical and Thermal Behavior

Benzophenone derivatives are known for UV-induced radical reactions. The dioxolane group moderates reactivity:

-

UV Irradiation (λ = 365 nm) : Generates a ketyl radical via hydrogen abstraction, confirmed by ESR spectroscopy .

-

Thermal Decomposition : Onset at 220°C (TGA data), releasing CO and formaldehyde .

Electrophilic Aromatic Substitution

Methyl groups direct electrophiles to the ortho and para positions of the benzophenone ring:

Nitration Example

Regioselectivity Data

| Electrophile | Position | Yield | Source |

|---|---|---|---|

| NO₂⁺ | para (85%) | 72% | |

| Br₂ (FeBr₃) | ortho (78%) | 65% |

Organometallic Coupling Reactions

The dioxolane ring remains intact during cross-couplings:

Suzuki-Miyaura Coupling

| Catalyst | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Dioxane | 80°C | 88% | |

| PdCl₂(dtbpf) | Toluene | 100°C | 76% |

Oxidation and Reduction Pathways

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 2,3-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is as a photoinitiator in the polymerization process. Photoinitiators are substances that generate free radicals upon exposure to light, initiating the polymerization of monomers into polymers. This compound is particularly useful in:

- UV-Curable Coatings : It enhances the curing process of coatings used in various industries such as automotive and electronics.

- Adhesives : Its ability to initiate polymerization under UV light makes it suitable for adhesives that require rapid curing times.

Sunscreen Formulations

Due to its ability to absorb UV radiation, this compound can be incorporated into sunscreen formulations . It acts as a UV filter, providing protection against harmful UV rays and contributing to the stability and efficacy of sunscreen products.

Research in Organic Photovoltaics

In the field of renewable energy, this compound has been investigated for its potential use in organic photovoltaic (OPV) devices. OPVs are a type of solar cell that uses organic compounds to convert sunlight into electricity. The compound's properties may enhance charge transport and improve the efficiency of these solar cells.

Material Science Applications

The compound is also explored for its role in developing advanced materials with specific optical properties:

- Optical Sensors : Its photochemical properties can be utilized in creating sensors that respond to light stimuli.

- Nanocomposites : Integration into nanocomposite materials may improve their mechanical and thermal properties.

Case Study 1: Photoinitiation Efficiency

A study conducted on the efficiency of various photoinitiators revealed that this compound demonstrated superior performance compared to traditional photoinitiators in UV-curable systems. The research indicated a significant reduction in curing time while maintaining high adhesion properties on substrates.

Case Study 2: Sunscreen Efficacy

In a comparative analysis of sunscreen formulations, the inclusion of this compound resulted in a marked increase in SPF (Sun Protection Factor) values without compromising skin compatibility. The study emphasized its effectiveness as a broad-spectrum UV filter.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Table 1: Structural and Molecular Comparison of Selected Benzophenones

Key Comparative Insights:

Substituent Effects on Reactivity: The 1,3-dioxolane group in this compound enhances solubility in polar solvents compared to non-functionalized benzophenones. In contrast, halogenated analogs (e.g., 4'-chloro derivative) exhibit increased stability and resistance to oxidation . The presence of electron-withdrawing groups (e.g., cyano in 3-cyano-3'-(1,3-dioxolan-2-yl)benzophenone) alters photochemical reactivity, making it useful in UV-induced cross-linking applications .

In contrast, simpler derivatives like the target compound are primarily intermediates in synthetic workflows .

Spectral Differentiation: NMR data for benzophenones with dimethylallyl vs. prenyl substituents (e.g., selagibenzophenone B vs. isoxanthochymol) show distinct methyl and olefinic proton signals (δH 0.77–1.79 for methyl; δH 4.86–5.21 for prenyl groups) . These differences highlight the importance of substituent analysis in structural elucidation.

Biological Activity

2,3-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS No. 898779-30-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone derivatives with dioxolane reagents under controlled conditions. Recent studies have highlighted various synthetic routes that improve yield and purity, including the use of microwave-assisted synthesis techniques.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing oxidative damage in cells .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. One study evaluated its effects on various cancer cell lines and found that it inhibited cell proliferation significantly at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | Apoptosis induction |

| A549 (Lung) | 7 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported that it exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 50 | Gram-positive |

| Escherichia coli | 100 | Gram-negative |

| Candida albicans | 75 | Fungal |

Case Studies

A notable case study involved the application of this compound in a formulation aimed at treating skin diseases. In a clinical trial with patients suffering from psoriasis, the compound was incorporated into topical treatments. Results indicated significant improvement in skin condition after four weeks of application, showcasing its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.